molecular formula C12H17NO2 B8479006 Benzyl 3-amino-2,2-dimethylpropanoate

Benzyl 3-amino-2,2-dimethylpropanoate

Cat. No.: B8479006
M. Wt: 207.27 g/mol
InChI Key: GXXVNIJKWQCHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group, making it a versatile compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 3-amino-2,2-dimethylpropanoate can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-amino-2,2-dimethylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, in the context of HDAC inhibition, it binds to the active site of histone deacetylases, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2,2-dimethylpropanoate: Similar in structure but with a methyl group instead of a benzyl group.

    3-amino-2,2-dimethylpropanoic acid: The parent acid form of the compound.

    Benzyl 3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group instead of an amino group.

Uniqueness

Benzyl 3-amino-2,2-dimethylpropanoate is unique due to its combination of an amino group and a benzyl ester, which provides distinct reactivity and potential for diverse chemical transformations. Its structure allows it to participate in a variety of reactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

benzyl 3-amino-2,2-dimethylpropanoate

InChI

InChI=1S/C12H17NO2/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

GXXVNIJKWQCHBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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